2-(4-Nitrophenyl)-2-phenyloxirane
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Overview
Description
2-(4-Nitrophenyl)-2-phenyloxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-phenyloxirane typically involves the reaction of 4-nitrobenzaldehyde with styrene oxide. The reaction is catalyzed by a base such as potassium carbonate in a solvent like methanol. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic attack on the epoxide ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-phenyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzophenone or 4-nitrobenzoic acid.
Reduction: Formation of 4-aminophenyl-2-phenyloxirane.
Substitution: Formation of various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-2-phenyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide ring.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-phenyloxirane involves the reactivity of its epoxide ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-2-phenyloxirane: Characterized by the presence of both a nitro group and an epoxide ring.
4-Nitrophenylacetic acid: Contains a nitro group but lacks the epoxide ring.
4-Nitrophenylchloroformate: Contains a nitro group and a chloroformate group but lacks the epoxide ring.
Uniqueness
This compound is unique due to the combination of its epoxide ring and nitro group, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
80909-80-4 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-2-phenyloxirane |
InChI |
InChI=1S/C14H11NO3/c16-15(17)13-8-6-12(7-9-13)14(10-18-14)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
ZXLRVVLLTMAJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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